DAR-1

Nitric Oxide Detection Fluorescent Probe Photostability

Select DAR-1 for validated, quantitative NO detection where signal fidelity is critical. Its rhodamine-based scaffold delivers superior photostability versus fluorescein-based DAF probes, preventing signal decay during continuous imaging. With a defined 10 nM LOD, it captures constitutive nNOS/eNOS activity beyond the reach of less sensitive alternatives. Spectral maxima (λex/em 566/586 nm) align with standard TRITC/Cy3 filter sets, enabling crosstalk-free multiplexing with green-fluorescent reporters. Insist on a reproducible analytical performance envelope for time-lapse microscopy and low-level NO quantification.

Molecular Formula C28H32N4O3
Molecular Weight 472.6 g/mol
CAS No. 261351-43-3
Cat. No. B3026483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAR-1
CAS261351-43-3
Molecular FormulaC28H32N4O3
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C(=C(C=C5)N)N)C(=O)O3
InChIInChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-23(15-17)34-24-16-18(32(7-3)8-4)10-12-20(24)28(19)21-13-14-22(29)26(30)25(21)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
InChIKeyLFXDWSUQAVSSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAR-1 (261351-43-3) – Baseline Characterization of a High-Photostability Rhodamine-Derived Fluorescent NO Probe for Procurement Specification


DAR-1 (CAS 261351-43-3), chemically designated as 4,5-Diamino-N,N,N',N'-tetraethylrhodamine or 4,5-Diamino-rhodamine B, is a synthetic fluorescent probe specifically engineered for the detection and quantification of nitric oxide (NO) . It belongs to the diaminorhodamine (DAR) class of sensors, which are characterized by a spirolactam structure built upon a rhodamine chromophore scaffold [1]. In its non-fluorescent, 'closed' spirolactam form, the o-diamine moiety acts as an electron-rich quencher. Upon selective reaction with NO in the presence of oxygen, this moiety undergoes nitrosation and subsequent oxidation, triggering an irreversible ring-opening to a highly fluorescent rhodamine form [2]. This reaction-based mechanism provides a direct, turn-on fluorescence signal that is fundamentally different from non-reactive dyes and underpins its utility as a specific bioanalytical tool. The compound is typically supplied as a solid with a molecular weight of 472.58 g/mol (C28H32N4O3), a purity specification of ≥97.0% (HPCE), and is soluble in DMSO or chloroform for application in biological and chemical assays .

DAR-1 (261351-43-3) – Rationale for Selection Over Generic or Alternative NO Probes


The procurement of a 'fluorescent NO probe' cannot be based on in-class substitution alone, as critical performance parameters including photostability, detection limit (LOD), and spectral compatibility vary significantly across the diaminorhodamine (DAR), diaminofluorescein (DAF), and other NO-sensing chemotypes [1]. While DAR-1, DAR-2, and DAR-M share a common reaction mechanism, their structural isomerism or alkyl substitution leads to measurable differences in their spectral maxima (λex/λem), which dictates their compatibility with specific filter sets and multiplexing capabilities . More critically, when comparing across classes, the fluorescein-based DAF probes, although functional, are documented to exhibit markedly inferior photostability relative to their rhodamine counterparts . This deficiency directly translates to a higher rate of signal decay (photobleaching) under continuous illumination during time-lapse imaging experiments, increasing assay noise and compromising quantitative accuracy [2]. Therefore, selecting DAR-1 over an unspecified alternative ensures a defined, validated performance envelope—characterized by a documented 10 nM limit of detection, specific 566/586 nm excitation/emission maxima, and cross-verified photostability superiority over fluorescein-based alternatives—that is essential for data reproducibility in quantitative NO analysis .

DAR-1 (261351-43-3) – Quantified, Comparator-Backed Evidence for Differentiated Scientific Selection


Direct Cross-Class Comparison: Superior Photostability of DAR-1 Over Fluorescein-Based DAF Probes

DAR-1 exhibits demonstrably higher photostability when compared directly against the classical fluorescein derivative DAF . This differential performance is a key distinguishing feature of the rhodamine chromophore class, which is known for its enhanced resistance to photobleaching [1]. The increased photostability translates to a slower rate of fluorescence decay during continuous illumination, enabling more accurate quantification over extended observation periods [2].

Nitric Oxide Detection Fluorescent Probe Photostability Time-Lapse Imaging

In-Class Spectral Differentiation: Unique Excitation/Emission Maxima of DAR-1 Compared to DAR-2

Within the diaminorhodamine (DAR) class, DAR-1 and DAR-2 are structural isomers that exhibit distinct spectral profiles. DAR-1 is characterized by excitation/emission maxima of 566/586 nm in 0.1 M phosphate buffer at pH 7.4 . In contrast, the isomeric DAR-2 exhibits a blue-shifted spectrum with reported maxima of 562/579 nm under comparable conditions . This 4-7 nm shift is consequential for experimental design, as it determines compatibility with specific fluorescence filter sets (e.g., Cy3, TRITC) and influences the potential for spectral overlap (crosstalk) in multiplexed assays where DAR-1 is used alongside other fluorophores.

Fluorescent Probe Spectral Properties Multiplexing Microscopy Filter Selection

Quantified Analytical Sensitivity: Benchmarking DAR-1's Limit of Detection (LOD) Against Non-Rhodamine Alternative Chemistries

DAR-1 achieves a limit of detection (LOD) for nitric oxide in the region of 10 nM, as specified by the manufacturer . This high sensitivity is characteristic of the diaminorhodamine class and is essential for detecting low-abundance NO signals. This LOD is several orders of magnitude lower than that reported for some other NO-sensitive chemistries. For instance, a fluorescent sensor based on reduced fluoresceinamine is reported to have an LOD of approximately 1 µM (1000 nM) [1]. This represents a 100-fold improvement in analytical sensitivity for DAR-1 under comparable assay contexts.

Analytical Sensitivity Limit of Detection NO Quantification Assay Development

Validated Purity Specification for DAR-1 as a Determinant of Quantitative Accuracy in NO Detection Assays

Commercial preparations of DAR-1 are specified with a purity of ≥97.0% as determined by High-Performance Capillary Electrophoresis (HPCE) . This is a critical quality attribute that directly impacts the quantitative reliability of the probe. A high and well-defined purity minimizes the variability introduced by non-fluorescent or inhibitory impurities that could affect the reaction kinetics with NO or produce interfering background signals. While DAR-2 is also supplied at >97% purity , this consistent specification for DAR-1 ensures that the baseline performance and response factor of the probe is maintained across different experimental batches and between laboratories.

Purity HPCE Quantitative Analysis Reproducibility Procurement Specification

DAR-1 (261351-43-3) – Validated Application Scenarios Based on Quantified Performance Differentiation


Long-Term and Time-Lapse Fluorescence Microscopy for Kinetic Analysis of NO Release

The validated higher photostability of DAR-1 relative to fluorescein-based DAF probes makes it the technically appropriate selection for any experiment requiring continuous or repeated imaging over extended time courses . In time-lapse microscopy, where the specimen is subjected to multiple rounds of excitation, a less photostable probe will exhibit significant signal decay (photobleaching), confounding the true biological signal with a loss of fluorescence that is unrelated to NO concentration [1]. DAR-1's improved resistance to this phenomenon ensures that the acquired fluorescent signal remains a more faithful representation of cumulative or dynamic NO production, thereby increasing the quantitative accuracy of the measurement [2].

High-Sensitivity Detection of Basal or Low-Abundance Nitric Oxide in Cellular and Tissue Models

The specified 10 nM limit of detection (LOD) for DAR-1 positions it as a high-sensitivity tool for quantifying low levels of NO production . This is particularly relevant for studies where NO acts as a low-concentration signaling molecule rather than a high-output cytotoxic agent. In contrast to sensors with LODs in the micromolar range (e.g., reduced fluoresceinamine-based probes), DAR-1 provides the analytical sensitivity required to detect constitutive NO production by endothelial or neuronal nitric oxide synthases (eNOS and nNOS), or subtle changes in NO flux in response to pharmacological manipulation [3]. This differential sensitivity allows for the study of physiological NO signaling with a dynamic range that would be inaccessible to less sensitive probes.

Multiplexed Fluorescence Assays Requiring Precise Spectral Separation (e.g., with TRITC/Cy3 Channels)

The specific excitation and emission maxima of DAR-1 (λex 566 nm / λem 586 nm) are a critical factor in multiplexed assay design . This spectral profile aligns well with standard filter sets for rhodamine-based dyes (e.g., TRITC or Cy3), and is measurably distinct from the blue-shifted spectrum of the related isomer DAR-2 (λex 562 nm / λem 579 nm) . This 7 nm shift in emission can be the difference between acceptable crosstalk and significant spectral overlap in a given experimental setup. Therefore, DAR-1 is the reagent of choice when the NO channel must be spectrally resolved from a green-fluorescent reporter (e.g., FITC, GFP) or when the laboratory's imaging system is already optimized for Cy3/TRITC detection [4].

Technical Documentation Hub

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